molecular formula C13H17ClF3NO B6180894 4-[2-methoxy-4-(trifluoromethyl)phenyl]piperidine hydrochloride CAS No. 1004618-99-8

4-[2-methoxy-4-(trifluoromethyl)phenyl]piperidine hydrochloride

Cat. No.: B6180894
CAS No.: 1004618-99-8
M. Wt: 295.7
InChI Key:
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Description

4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring and a phenyl group substituted with methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-methoxy-4-(trifluoromethyl)phenyl]piperidine hydrochloride typically involves multiple steps, starting with the preparation of the phenyl ring. The phenyl ring is first functionalized with a methoxy group, followed by the introduction of the trifluoromethyl group. Subsequently, the piperidine ring is constructed through a series of reactions, including cyclization and reduction processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-[2-methoxy-4-(trifluoromethyl)phenyl]piperidine hydrochloride is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit therapeutic properties, including anti-inflammatory, analgesic, and antiviral effects.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or additive.

Mechanism of Action

The mechanism by which 4-[2-methoxy-4-(trifluoromethyl)phenyl]piperidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • 2-Methoxy-4-(trifluoromethyl)pyridine

  • 4-(Trifluoromethyl)phenylpiperidine

  • 2-Methoxy-4-(trifluoromethyl)aniline

Uniqueness: 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidine hydrochloride stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity profile make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

1004618-99-8

Molecular Formula

C13H17ClF3NO

Molecular Weight

295.7

Purity

95

Origin of Product

United States

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